An In-Depth Technical Guide to 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid: Synthesis, Characterization, and Potential Applications
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established chemical principles and field-proven insights to serve as a foundational resource for the investigation and utilization of this compound.
Introduction: Situating 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid in Chemical Research
4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid belongs to the class of N-acyl anilino succinic acid derivatives. This family of compounds is of interest in medicinal chemistry due to the versatile pharmacological activities exhibited by related structures, such as N-acyl amino acids and succinimide derivatives[1][2]. The core structure, featuring an isobutyrylamino group, an anilino linker, and a succinamic acid moiety, presents multiple points for potential biological interactions, making it a candidate for investigation in various therapeutic areas.
While specific literature on 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is not extensively available, its structural components suggest potential biological activities. For instance, isobutyramide-containing compounds have been explored for their anticancer and anti-angiogenic properties[3]. This guide, therefore, aims to provide a robust framework for the synthesis and characterization of this molecule, drawing upon established methodologies for analogous compounds.
Physicochemical Properties
| Property | Predicted Value/Information | Source/Justification |
| CAS Number | 925176-33-6 | Commercial Supplier |
| Molecular Formula | C14H18N2O4 | Calculated |
| Molecular Weight | 278.31 g/mol | Commercial Supplier |
| Appearance | Expected to be a solid at room temperature. | Based on similar acylated anilino acids. |
| Melting Point | Not available. Expected to be a crystalline solid with a defined melting point. | Analogy to similar organic acids and amides. |
| Solubility | Predicted to be sparingly soluble in water and more soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid and amide groups may provide some aqueous solubility, while the aromatic and alkyl groups suggest solubility in organic solvents. |
| pKa | The carboxylic acid proton is expected to have a pKa in the range of 4-5. | Typical range for carboxylic acids. |
Synthesis and Purification
The synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid can be logically approached via a two-step process. This proposed synthesis is based on well-established reactions for the formation of amides and succinamic acids.
Synthetic Workflow Overview
The proposed synthetic route involves the acylation of 3-aminoaniline followed by the reaction with succinic anhydride.
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of N-(3-aminophenyl)isobutyramide
The initial step involves the selective acylation of one of the amino groups of 3-aminoaniline (m-phenylenediamine) with isobutyryl chloride.
Experimental Protocol:
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Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-aminoaniline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Acylating Agent: Slowly add isobutyryl chloride (1 equivalent), dissolved in the same solvent, to the cooled solution via the dropping funnel over a period of 30-60 minutes with vigorous stirring. The slow addition is crucial to control the exothermicity of the reaction and to favor mono-acylation.
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Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).
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Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize any excess acid.
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Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Concentrate the solution under reduced pressure to obtain the crude product. Purify the crude N-(3-aminophenyl)isobutyramide by column chromatography on silica gel or by recrystallization.
Step 2: Synthesis of 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid
This step involves the aminolysis of succinic anhydride by the remaining free amino group of the synthesized precursor.
Experimental Protocol:
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Reaction Setup: In a round-bottom flask, dissolve the purified N-(3-aminophenyl)isobutyramide (1 equivalent) in a suitable solvent such as THF, dioxane, or acetone.
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Addition of Succinic Anhydride: Add succinic anhydride (1.1 equivalents) to the solution.
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Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be applied to increase the reaction rate if necessary.
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Product Isolation: The product, being a carboxylic acid, may precipitate out of the reaction mixture. If so, it can be collected by filtration.
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Purification: If the product does not precipitate, the solvent can be removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final compound.
Spectroscopic and Chromatographic Analysis
Characterization of the synthesized 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is essential to confirm its structure and purity. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the succinic acid moiety, the methine and methyl protons of the isobutyryl group, and the amide and carboxylic acid protons.
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¹³C NMR: The carbon NMR spectrum should display characteristic peaks for the carbonyl carbons of the amides and the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the succinic acid and isobutyryl groups.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:
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N-H stretching vibrations for the amide groups.
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C=O stretching vibrations for the amide and carboxylic acid carbonyl groups.
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O-H stretching for the carboxylic acid.
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C-H stretching for the aromatic and aliphatic parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water with a small amount of trifluoroacetic acid) can be employed.
Potential Applications and Research Directions
Given the limited specific data on 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid, its potential applications are largely inferred from related compound classes.
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Oncology: The presence of the isobutyramide moiety suggests that this compound could be investigated for anticancer properties, potentially through mechanisms related to cell cycle arrest or apoptosis[3].
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Anti-inflammatory Activity: Acylhydrazone derivatives, which share the amide linkage, have shown anti-inflammatory properties[4]. The target compound could be screened for similar activities.
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Enzyme Inhibition: Succinimide derivatives are known to act as enzyme inhibitors[2]. The succinamic acid portion of the target molecule could potentially interact with the active sites of various enzymes.
Caption: Potential areas of research for the target compound.
Safety and Handling
A specific Safety Data Sheet (SDS) for 4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is not publicly available. However, based on the functional groups present and the safety information for similar compounds, the following precautions should be taken:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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First Aid: In case of contact, flush the affected area with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
Conclusion
4-[3-(Isobutyrylamino)anilino]-4-oxobutanoic acid is a compound with potential for further investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. The methodologies and insights presented here are based on established chemical principles and data from analogous compounds, offering a solid starting point for researchers and scientists interested in exploring the properties and biological activities of this molecule. As with any novel compound, thorough experimental validation of the proposed protocols and predicted properties is essential.
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